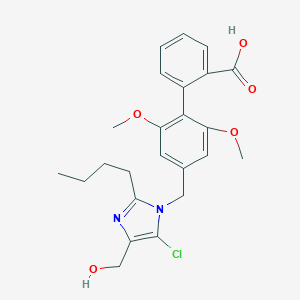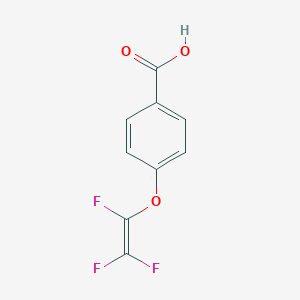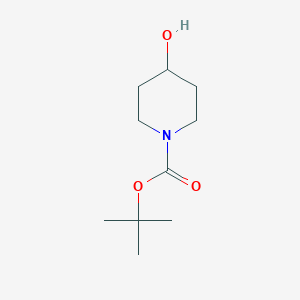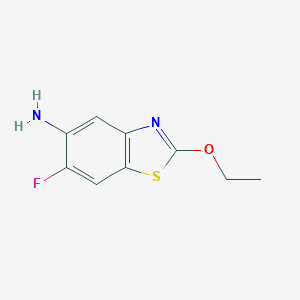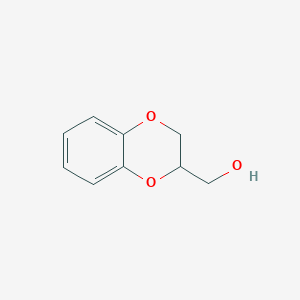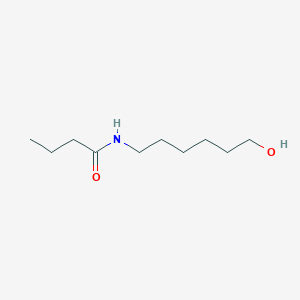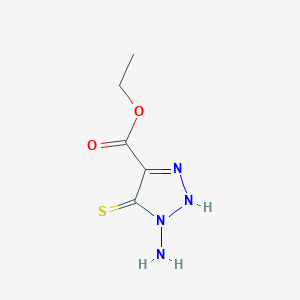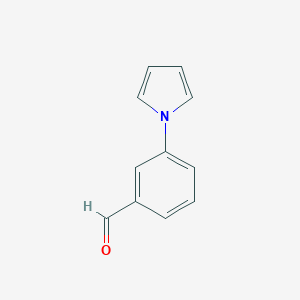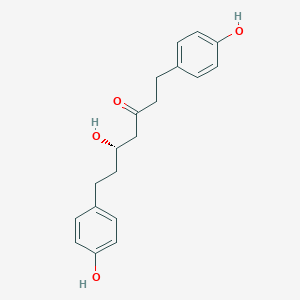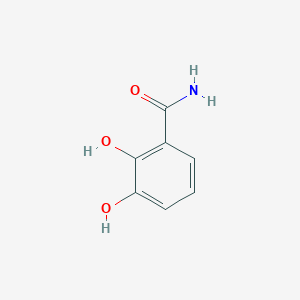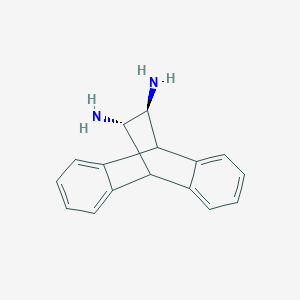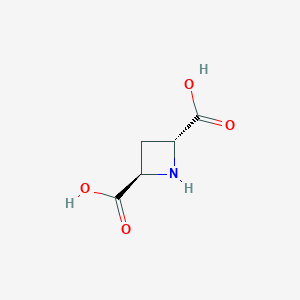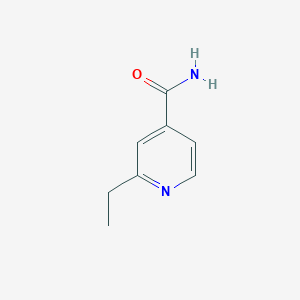
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed for human use. However, it has gained popularity in recent years as a recreational drug due to its potent analgesic effects. The purpose of
作用机制
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
生化和生理效应
U-47700 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure and death. U-47700 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
实验室实验的优点和局限性
U-47700 has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. It can be used to study the mechanisms of opioid action and potential treatments for chronic pain conditions. However, U-47700 also has several limitations, including its potential for abuse and dependence, and the risk of serious side effects such as respiratory failure.
未来方向
There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid action, and the identification of potential treatments for chronic pain conditions. Additionally, research is needed to better understand the risks associated with U-47700 use and to develop strategies for preventing its abuse and dependence.
Conclusion:
In conclusion, U-47700 is a synthetic opioid analgesic drug that has gained popularity as a recreational drug due to its potent analgesic effects. It has been studied for its potential as a replacement for traditional opioids and as a treatment for chronic pain conditions. However, it also has a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure. Further research is needed to develop safer and more effective opioid analgesics and to better understand the risks associated with U-47700 use.
合成方法
U-47700 is synthesized by reacting cyclohexanone with 3,4-dichlorophenylacetic acid to form the intermediate 3,4-dichlorophenyl-2-cyclohexenone. This intermediate is then reacted with methylamine and pyrrolidine to form the final product, U-47700. The synthesis of U-47700 is a complex process that requires expertise in organic chemistry.
科学研究应用
U-47700 has been used in scientific research to study its analgesic effects and potential as a treatment for pain. It has also been studied for its potential as a replacement for traditional opioids, which can be addictive and have serious side effects. U-47700 has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in treating chronic pain conditions.
属性
CAS 编号 |
130693-92-4 |
|---|---|
产品名称 |
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
分子式 |
C19H30Br2Cl2N2 |
分子量 |
517.2 g/mol |
IUPAC 名称 |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrobromide |
InChI |
InChI=1S/C19H28Cl2N2.2BrH/c1-22(13-10-15-8-9-16(20)17(21)14-15)18-6-2-3-7-19(18)23-11-4-5-12-23;;/h8-9,14,18-19H,2-7,10-13H2,1H3;2*1H/t18-,19+;;/m0../s1 |
InChI 键 |
ZQWCTTZWGNVXNW-DPSPSOFVSA-N |
手性 SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)[C@H]2CCCC[C@H]2N3CCCC3.Br.Br |
SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
同义词 |
BD 737 BD 738 BD-737 BD-738 BD737 BD738 cis-N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



